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molecular formula C7H5Br2Cl B178019 4-Bromo-2-(bromomethyl)-1-chlorobenzene CAS No. 149965-41-3

4-Bromo-2-(bromomethyl)-1-chlorobenzene

Cat. No. B178019
M. Wt: 284.37 g/mol
InChI Key: LARDKFQCEKGHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772378B2

Procedure details

4.0 g N-bromosuccinimide are slowly added to a solution of 5.0 g of 4-bromo-1-chloro-2-hydroxymethyl-benzene and 5.9 g triphenylphosphine in 50 ml of tetrahydrofuran chilled to 5° C. After 1 h stirring at ambient temperature the precipitate is filtered off and the solvent is eliminated in vacuo. The residue is purified through silica gel (cyclohexane/ethyl acetate 50:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([CH2:17]O)[CH:11]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([CH2:17][Br:1])[CH:11]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)CO
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at ambient temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The residue is purified through silica gel (cyclohexane/ethyl acetate 50:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)Cl)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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